molecular formula C21H21N3O4 B12734771 Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- CAS No. 85063-12-3

Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12734771
CAS No.: 85063-12-3
M. Wt: 379.4 g/mol
InChI Key: ZZBDGACMXXQYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a morpholine ring, a quinazolinone core, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with phenoxyacetic acid to form the quinazolinone core. This intermediate is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is studied for its potential as a biochemical probe. It can interact with specific biological targets, making it useful in studying enzyme functions and cellular pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(4-Morpholinyl)-4-oxo-2-butenoyl)morpholine)
  • 4-(4-Methoxythiobenzoyl)morpholine
  • 4-(4-Hydroxythiobenzoyl)morpholine

Uniqueness

Morpholine, 4-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a quinazolinone core with a morpholine ring and a phenoxymethyl group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

CAS No.

85063-12-3

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C21H21N3O4/c25-20(23-10-12-27-13-11-23)14-24-19(15-28-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)21(24)26/h1-9H,10-15H2

InChI Key

ZZBDGACMXXQYAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.